molecular formula C4H6Cl2O B13803849 2,3-Dichlorobutanal CAS No. 55775-41-2

2,3-Dichlorobutanal

Cat. No.: B13803849
CAS No.: 55775-41-2
M. Wt: 140.99 g/mol
InChI Key: KYBNZGCYBVOCEO-UHFFFAOYSA-N
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Description

2,3-Dichlorobutanal is an organic compound with the molecular formula C4H6Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the second and third carbon atoms of a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorobutanal typically involves the chlorination of butanal. One common method is the direct chlorination of butanal using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,3-Dichlorobutanoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 2,3-Dichlorobutanol, typically using reducing agents such as sodium borohydride.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed:

    Oxidation: 2,3-Dichlorobutanoic acid.

    Reduction: 2,3-Dichlorobutanol.

    Substitution: Various substituted butanal derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichlorobutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studies have explored its potential as a biochemical probe to investigate enzyme-catalyzed reactions involving aldehydes.

    Medicine: Research is ongoing to evaluate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichlorobutanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The presence of chlorine atoms enhances its electrophilicity, making it more reactive towards nucleophiles.

Comparison with Similar Compounds

    2,3-Dichlorobutane: A similar compound with a saturated carbon backbone.

    2,3-Dichlorobutanol: The reduced form of 2,3-Dichlorobutanal.

    2,3-Dichlorobutanoic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

CAS No.

55775-41-2

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

IUPAC Name

2,3-dichlorobutanal

InChI

InChI=1S/C4H6Cl2O/c1-3(5)4(6)2-7/h2-4H,1H3

InChI Key

KYBNZGCYBVOCEO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C=O)Cl)Cl

Origin of Product

United States

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